3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that features a benzamide core substituted with a pyridin-2-yloxy group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yloxy)benzoic acid
- N-(2,2,2-trifluoroethyl)benzamide
- 2-chloropyridine derivatives
Uniqueness
3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyridin-2-yloxy group allows for versatile chemical modifications, while the trifluoroethyl group enhances the compound’s stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-19-13(20)10-4-3-5-11(8-10)21-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPUTRVHZMBKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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